molecular formula C9H10ClNO B6590003 3-methyl-1-benzofuran-7-amine hydrochloride CAS No. 164075-30-3

3-methyl-1-benzofuran-7-amine hydrochloride

Cat. No.: B6590003
CAS No.: 164075-30-3
M. Wt: 183.63 g/mol
InChI Key: KHININBHXYJQHC-UHFFFAOYSA-N
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Description

This compound is part of the benzofuran family, which is known for its wide range of biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-benzofuran-7-amine hydrochloride typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as copper-mediated and palladium-catalyzed coupling reactions, can also be employed in the synthesis of benzofuran derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-benzofuran-7-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological assays to study enzyme activities or receptor binding.

    Medicine: The compound’s pharmacological properties make it a candidate for drug development, particularly in antimicrobial and anticancer research.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-methyl-1-benzofuran-7-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to exhibit antimicrobial activity by targeting bacterial cell walls or enzymes involved in cell division . The compound may also interact with cellular receptors or enzymes, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-benzofuran-7-amine
  • 4-Methyl-1-benzofuran-7-amine
  • 5-Methyl-1-benzofuran-7-amine

Uniqueness

3-Methyl-1-benzofuran-7-amine hydrochloride is unique due to its specific substitution pattern on the benzofuran ring, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 3-position and the amine group at the 7-position may confer distinct pharmacological properties compared to other benzofuran derivatives .

Properties

CAS No.

164075-30-3

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

3-methyl-1-benzofuran-7-amine;hydrochloride

InChI

InChI=1S/C9H9NO.ClH/c1-6-5-11-9-7(6)3-2-4-8(9)10;/h2-5H,10H2,1H3;1H

InChI Key

KHININBHXYJQHC-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C1C=CC=C2N.Cl

Purity

95

Origin of Product

United States

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